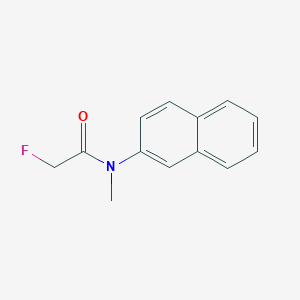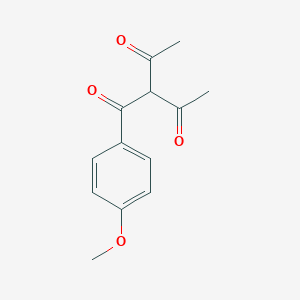
Pentane-2,4-dione, 3-(4-methoxybenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentane-2,4-dione, 3-(4-methoxybenzoyl)-, also known as dibenzoylmethane (DBM), is a natural compound found in various plants. DBM has been extensively studied for its potential applications in the field of medicine and science due to its unique chemical properties.
作用機序
DBM has been shown to exhibit its biological effects through various mechanisms of action. DBM has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases. DBM has also been shown to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. Additionally, DBM has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
生化学的および生理学的効果
DBM has been shown to exhibit various biochemical and physiological effects. DBM has been shown to reduce inflammation and oxidative stress in various animal models, including rats and mice. DBM has also been shown to exhibit anticancer properties in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, DBM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
DBM has several advantages for use in lab experiments. DBM is readily available and easy to synthesize, making it an attractive candidate for research. DBM is also relatively stable and can be stored for extended periods without significant degradation. However, DBM has some limitations for use in lab experiments. DBM has low solubility in water, which can limit its use in aqueous environments. Additionally, DBM can exhibit low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on DBM. One potential direction is the development of new drugs and therapies based on DBM's anti-inflammatory, antioxidant, and anticancer properties. Another potential direction is the development of new organic electronic devices based on DBM's unique electronic and optical properties. Additionally, further research is needed to better understand the mechanisms of action of DBM and its potential applications in various scientific fields.
合成法
DBM can be synthesized through the condensation reaction of benzil and anisole in the presence of a base catalyst. The reaction results in the formation of DBM, which can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
DBM has been extensively studied for its potential applications in various scientific fields, including medicine, biology, and chemistry. DBM has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs and therapies. DBM has also been studied for its potential applications in the field of organic electronics, due to its unique electronic and optical properties.
特性
CAS番号 |
137833-36-4 |
|---|---|
製品名 |
Pentane-2,4-dione, 3-(4-methoxybenzoyl)- |
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC名 |
3-(4-methoxybenzoyl)pentane-2,4-dione |
InChI |
InChI=1S/C13H14O4/c1-8(14)12(9(2)15)13(16)10-4-6-11(17-3)7-5-10/h4-7,12H,1-3H3 |
InChIキー |
CRQNKYNTSKUTDE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC |
正規SMILES |
CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC |
その他のCAS番号 |
137833-36-4 |
同義語 |
Pentane-2,4-dione, 3-(4-methoxybenzoyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



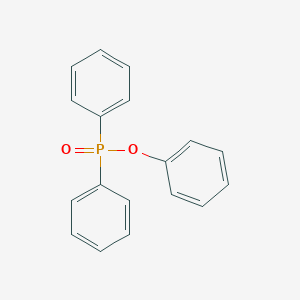
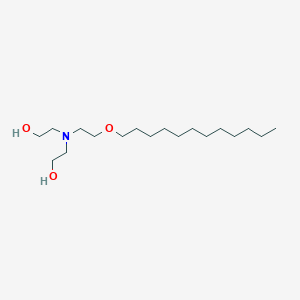
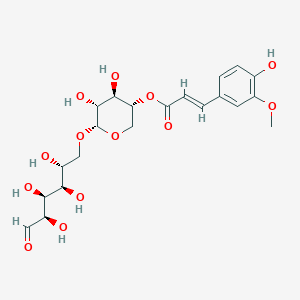
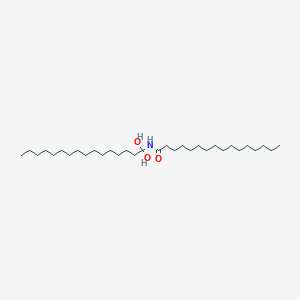
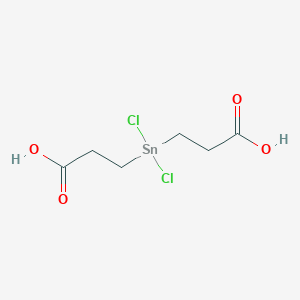
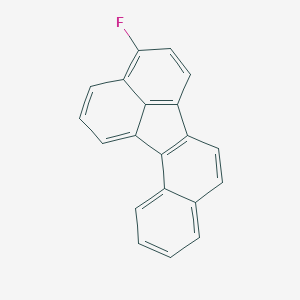
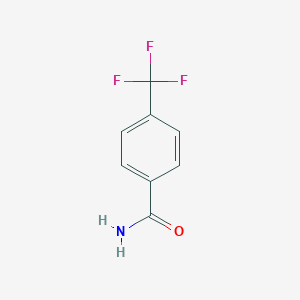
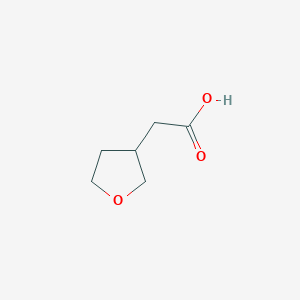
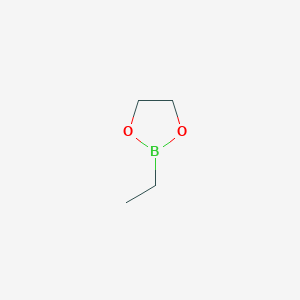
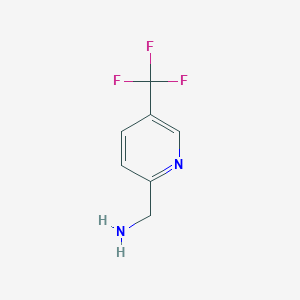
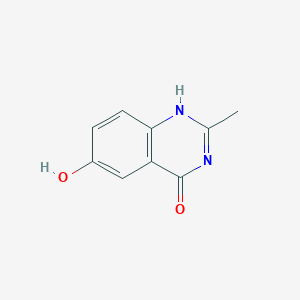

![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
